molecular formula C14H15N5S B2553707 3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1060205-84-6

3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2553707
CAS No.: 1060205-84-6
M. Wt: 285.37
InChI Key: JODNGSOVKVADDQ-UHFFFAOYSA-N
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Description

3-Ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolo-pyrimidine derivative characterized by a 3-ethyl substituent at the triazole ring and a 7-((4-methylbenzyl)thio) group at the pyrimidine core.

Properties

IUPAC Name

3-ethyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S/c1-3-19-13-12(17-18-19)14(16-9-15-13)20-8-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODNGSOVKVADDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolo[4,5-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Biological Activity Overview

Research indicates that compounds in the triazolo[4,5-d]pyrimidine class exhibit a variety of biological activities including:

  • Antimicrobial Activity : Many derivatives show significant antimicrobial properties against various pathogens.
  • Antioxidant Properties : Some studies highlight the antioxidant potential of these compounds.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to inhibit inflammatory responses.

Antimicrobial Activity

A study conducted on a series of triazolo[4,5-d]pyrimidine derivatives demonstrated their potent antimicrobial activity. The compound this compound was tested against several strains of bacteria and fungi. The results indicated effective inhibition of growth at varying concentrations.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Antioxidant Activity

The antioxidant potential was evaluated using DPPH radical scavenging assays. The compound exhibited a notable capacity to scavenge free radicals compared to standard antioxidants.

CompoundDPPH Scavenging Activity (%)
This compound78% at 100 µM
Standard Antioxidant (Ascorbic Acid)90% at 100 µM

Anti-inflammatory Effects

In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential as an anti-inflammatory agent.

Case Study 1: Synthesis and Evaluation

In a study published in Molecules, researchers synthesized several triazolo[4,5-d]pyrimidine derivatives and evaluated their biological activities. The study found that the introduction of a thio group enhanced antimicrobial and antioxidant activities compared to non-thio analogs .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action for anti-inflammatory effects. It was revealed that the compound inhibited NF-kB signaling pathways in macrophages leading to decreased expression of inflammatory markers .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Their Implications

Position 3 Substitution
  • Target Compound : 3-Ethyl group.
  • VAS2870 : 3-Benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine .
  • 3-Alkyl Derivatives (e.g., 3-Methyl) : Reported to exhibit low toxicity compared to aryl-substituted analogs .

The ethyl group in the target compound may confer improved metabolic stability and reduced toxicity compared to the benzyl group in VAS2870. Evidence suggests that 3-alkyl derivatives generally exhibit lower cytotoxicity, making them preferable for therapeutic applications .

Position 7 Substitution
  • Target Compound : 7-((4-Methylbenzyl)thio).
  • VAS2870 : 7-(2-Benzoxazolyl)thio .
  • Other Derivatives : 7-(Piperazin-1-yl), 5-(Propylthio), or 7-chloro substituents .

The 4-methylbenzyl thioether in the target compound likely enhances lipophilicity and membrane permeability compared to polar groups like piperazinyl or benzoxazolyl. However, the benzoxazolyl group in VAS2870 contributes to NOX inhibition but is associated with off-target thiol alkylation, which may limit its specificity .

Pharmacological Activity

NOX Inhibition
  • VAS2870: A prototype NOX inhibitor with demonstrated efficacy in reducing oxidative stress in vascular and neurodegenerative models. However, it exhibits off-target effects due to reactive thiol modifications .
Anticancer Potential
  • Glycoside Derivatives of Triazolo-Pyrimidines : Exhibit apoptotic activity against cancer cell lines (MCF-7, HEP-2) via CDK-2 inhibition .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Position 3 Substituent Position 7 Substituent Key Activity Toxicity Profile
3-Ethyl-7-((4-methylbenzyl)thio)-... Ethyl 4-Methylbenzyl thioether Putative NOX inhibition Likely low
VAS2870 Benzyl 2-Benzoxazolyl thioether NOX inhibition (off-target issues) Moderate
3-Benzyl-7-(piperazin-1-yl)-... Benzyl Piperazinyl Undisclosed (research compound) Not reported
3-Methyl derivatives Methyl Varied Adenosine receptor antagonism Low

Table 2: Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP*
3-Ethyl-7-((4-methylbenzyl)thio)-... C₁₆H₁₈N₆S 326.42 ~3.5 (est.)
VAS2870 C₁₉H₁₄N₆OS 374.41 ~4.2
3-Benzyl-7-(piperazin-1-yl)-... C₁₉H₂₂N₈S 410.50 ~2.8

*Estimated using substituent contributions.

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